2,5-Dibromo-3-methylpyrazine
Overview
Description
2,5-Dibromo-3-methylpyrazine is a useful research compound. Its molecular formula is C5H4Br2N2 and its molecular weight is 251.909. The purity is usually 95%.
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Scientific Research Applications
Crystal Structural Analysis
The crystal and molecular structures of compounds including 2,5-Dibromo-3-methylpyrazine have been studied extensively. For example, the structural analysis of methyl-substituted pyrazines with anilic acids revealed insights into their crystal structure, inelastic neutron back-scattering spectra, and vibrational spectra. These studies are crucial for understanding the molecular interactions and properties of such compounds (Rok et al., 2018).
Synthesis from Renewable Sources
Research has also focused on the synthesis of related compounds from renewable sources. For instance, an efficient method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone was developed, showcasing the potential for environmentally friendly production methods (Song et al., 2017).
Application in Sensory Analysis
Methylpyrazines, including variants like this compound, have been used in sensory analysis, particularly in the food industry. For example, the formation of methylpyrazines in roasted coffee beans was studied to monitor the roasting process, highlighting their importance in flavor and aroma development (Hashim & Chaveron, 1995).
Corrosion Inhibition
Pyrazine derivatives have been investigated for their corrosion inhibition properties. A study on the adsorption properties of various pyrazine compounds, including those related to this compound, on steel surfaces, provided insights into their potential use as corrosion inhibitors (Obot & Gasem, 2014).
Synthesis and Catalysis
The synthesis of related compounds like 2-methylpyrazine through catalytic reactions has been explored. Such research contributes to the understanding of catalysis and chemical synthesis processes (Jing et al., 2008).
Biological Applications
In the biological realm, derivatives of methylpyrazines have been identified in animal secretions, such as in the case of 2-Ethyl-3-methylpyrazine in pronghorn glands, suggesting their role in biological communication and possibly other biological functions (Wood, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazine derivatives are often used in suzuki–miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of 2,5-Dibromo-3-methylpyrazine is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may influence pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure of organic compounds.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other reactants could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Pyrazine derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure of the pyrazine derivative and the biomolecules it interacts with
Cellular Effects
Pyrazine derivatives can have a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The specific effects of 2,5-Dibromo-3-methylpyrazine on cells have not been documented in the literature.
Molecular Mechanism
It is known that pyrazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound have not been elucidated.
Metabolic Pathways
Pyrazine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific metabolic pathways involving this compound have not been elucidated.
Properties
IUPAC Name |
2,5-dibromo-3-methylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZVPIDQVODZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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